

Application Notes: YZ51 (MCC950), a Potent NLRP3 Inflammasome Inhibitor in Neuroinflammation Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YZ51

Cat. No.: B15602075

[Get Quote](#)

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.^{[1][2][3]} A key player in the innate immune response underlying neuroinflammation is the NLRP3 inflammasome.^{[4][5][6]} The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18, leading to a form of inflammatory cell death known as pyroptosis.^{[5][6]} Aberrant activation of the NLRP3 inflammasome is implicated in the progression of various inflammatory diseases.^{[5][6]}

YZ51, also known as MCC950, is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.^{[4][5]} It has emerged as a valuable tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory processes and as a potential therapeutic candidate for NLRP3-associated diseases.^{[1][4]} MCC950 specifically blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations.^[4] Its specificity for NLRP3 over other inflammasomes like AIM2, NLRC4, or NLRP1 makes it a precise tool for elucidating NLRP3-dependent pathways.^{[2][4]}

Mechanism of Action

MCC950 inhibits the NLRP3 inflammasome by directly targeting the NLRP3 protein.[\[5\]](#) This interaction prevents ATP hydrolysis by NLRP3, which is a crucial step for inflammasome assembly and activation. By inhibiting NLRP3 ATPase activity, MCC950 blocks the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby preventing caspase-1 activation and the maturation and secretion of IL-1 β and IL-18.[\[5\]](#)

Applications in Neuroinflammation Research

YZ51 (MCC950) is utilized in various in vitro and in vivo models to study neuroinflammation. Its applications include:

- Investigating the role of the NLRP3 inflammasome in microglia activation: Microglia are the primary immune cells of the central nervous system (CNS) and play a central role in neuroinflammation.[\[7\]](#)[\[8\]](#)[\[9\]](#) **YZ51** can be used to determine if NLRP3 inflammasome activation is necessary for microglia-mediated inflammatory responses to various stimuli.
- Elucidating disease mechanisms: By inhibiting the NLRP3 inflammasome, researchers can assess its contribution to the pathology of various neurodegenerative diseases. For example, MCC950 has been shown to attenuate the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.[\[4\]](#)
- Evaluating therapeutic potential: The efficacy of **YZ51** in preclinical models provides a rationale for the development of NLRP3 inhibitors as therapeutic agents for neuroinflammatory disorders.

Quantitative Data

The following table summarizes the reported potency of MCC950 in inhibiting NLRP3 inflammasome activation.

Parameter	Cell Type	Stimulus	Value	Reference
IC50 (IL-1 β release)	Mouse Bone Marrow-Derived Macrophages	LPS + ATP	~8 nM	[4]
IC50 (IL-1 β release)	Human Monocyte-Derived Macrophages	LPS + ATP	~7.5 nM	[4]
IC50 (ASC oligomerization)	Mouse Bone Marrow-Derived Macrophages	LPS + ATP	~15 nM	[5]

Experimental Protocols

1. In Vitro Inhibition of NLRP3 Inflammasome in Microglia

This protocol describes how to assess the inhibitory effect of **YZ51** (MCC950) on NLRP3 inflammasome activation in cultured microglia.

Materials:

- BV2 microglial cells or primary microglia
- Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
- Lipopolysaccharide (LPS)
- Adenosine triphosphate (ATP)
- **YZ51** (MCC950)
- Phosphate-buffered saline (PBS)
- ELISA kit for IL-1 β
- Cell lysis buffer

- Western blot reagents and antibodies for Caspase-1

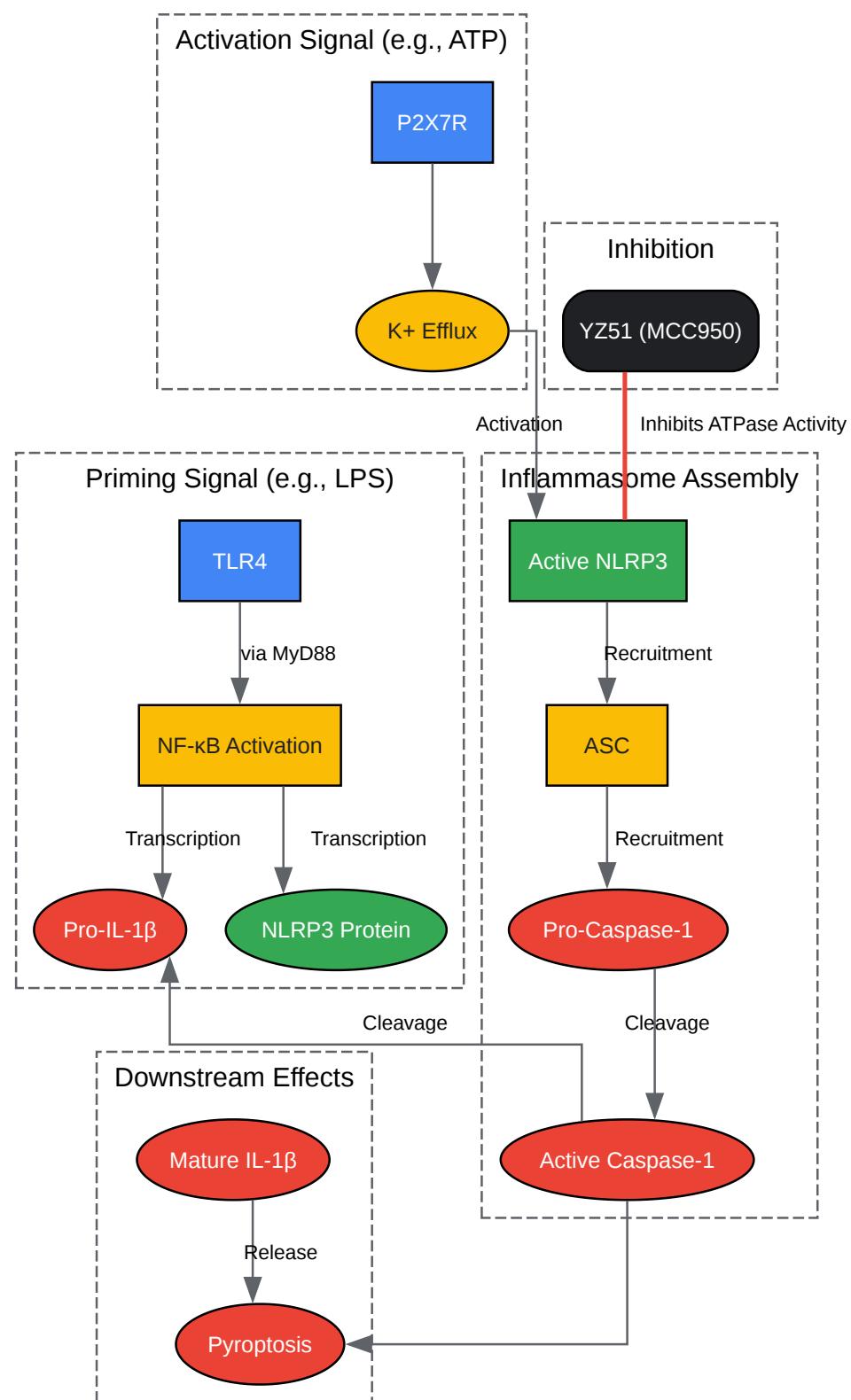
Procedure:

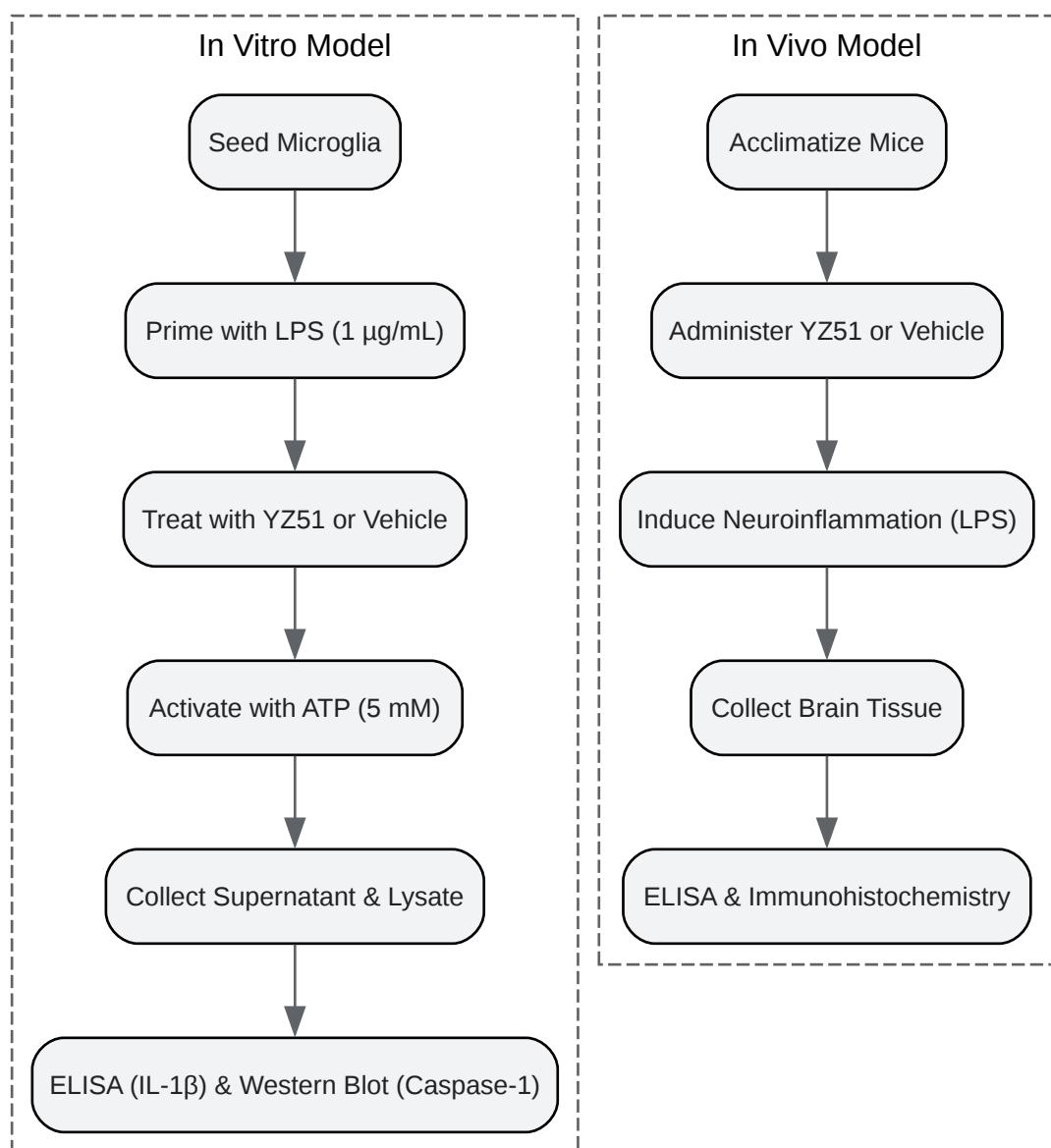
- Cell Seeding: Plate microglia in a 24-well plate at a density of 2×10^5 cells/well and allow them to adhere overnight.
- Priming: Prime the cells with LPS (1 $\mu\text{g}/\text{mL}$) for 3-4 hours to induce the expression of pro-IL-1 β and NLRP3.
- Inhibitor Treatment: Pre-treat the cells with various concentrations of **YZ51** (e.g., 1 nM to 1 μM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
- Activation: Stimulate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes.
- Sample Collection:
 - Supernatant: Collect the cell culture supernatant to measure secreted IL-1 β by ELISA.
 - Cell Lysate: Wash the cells with PBS and lyse them to analyze the activation of Caspase-1 by Western blot (looking for the cleaved p20 subunit).
- Data Analysis: Determine the IC50 of **YZ51** for IL-1 β inhibition.

2. In Vivo Assessment in a Mouse Model of Neuroinflammation

This protocol provides a general framework for evaluating the efficacy of **YZ51** (MCC950) in a lipopolysaccharide (LPS)-induced systemic inflammation model, which has a neuroinflammatory component.

Materials:


- C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from *E. coli*
- **YZ51** (MCC950)


- Sterile saline
- Anesthesia
- Tissue homogenization buffer
- ELISA kits for IL-1 β , TNF- α
- Immunohistochemistry reagents and antibodies (e.g., Iba1 for microglia, GFAP for astrocytes)

Procedure:

- Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
- Inhibitor Administration: Administer **YZ51** (e.g., 10-50 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) 30-60 minutes before the inflammatory challenge.
- Induction of Neuroinflammation: Inject mice with LPS (e.g., 1-5 mg/kg, intraperitoneally) to induce a systemic inflammatory response and subsequent neuroinflammation.
- Monitoring: Observe the mice for signs of sickness behavior (e.g., lethargy, piloerection).
- Tissue Collection: At a predetermined time point (e.g., 4, 12, or 24 hours post-LPS injection), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).
- Analysis:
 - Cytokine Measurement: Homogenize a portion of the brain tissue and measure the levels of IL-1 β and TNF- α using ELISA.
 - Immunohistochemistry: Fix, section, and stain brain tissue for markers of microglial activation (Iba1) and astrogliosis (GFAP) to assess the inflammatory state.
- Data Analysis: Compare the levels of inflammatory markers and glial activation between the vehicle-treated and **YZ51**-treated groups.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mountsinai.in-part.com [mountsinai.in-part.com]

- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- To cite this document: BenchChem. [Application Notes: YZ51 (MCC950), a Potent NLRP3 Inflammasome Inhibitor in Neuroinflammation Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602075#application-of-yz51-in-neuroinflammation-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com